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molecular formula C8H10N2O3S B8735354 (2-Acetamido-1,3-thiazol-4-yl)methyl acetate CAS No. 111608-67-4

(2-Acetamido-1,3-thiazol-4-yl)methyl acetate

Cat. No. B8735354
M. Wt: 214.24 g/mol
InChI Key: WUYLHICHUYNPNZ-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

2-Aminothiazol-4-yl-methanol (17 g, 131 mmol) and acetic anhydride (927 g, 261 mmol) were mixed in 100 mL dioxane in a 500 mL round bottom flask. The mixture was heated at reflux for 1 hour. After the solvent was evaporated, 300 mL saturated sodium bicarbonate was added to the flask. The mixture was extracted twice with 200 mL EtOAc. The combined organic layers were washed with brine and dried over sodium sulfate. After evaporating the solvent, the remaining residue was washed with hexane and ether three times each. This procedure provided 10 g of (2-acetamidothiazol-4-yl)methyl acetate (yield=30%). LCMS (API-ES) m/z (%) 215.2 (100%, M-+H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
927 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][OH:8])[N:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].[O:16]1CCO[CH2:18][CH2:17]1>>[C:9]([O:8][CH2:7][C:5]1[N:6]=[C:2]([NH:1][C:17](=[O:16])[CH3:18])[S:3][CH:4]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
NC=1SC=C(N1)CO
Name
Quantity
927 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
ADDITION
Type
ADDITION
Details
300 mL saturated sodium bicarbonate was added to the flask
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 200 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
WASH
Type
WASH
Details
the remaining residue was washed with hexane and ether three times each

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1N=C(SC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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